Product packaging for FtsE protein(Cat. No.:CAS No. 106178-03-4)

FtsE protein

Cat. No.: B1168035
CAS No.: 106178-03-4
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Description

The FtsE protein is a crucial bacterial ATP-binding cassette (ABC) transporter component that is widely conserved across diverse bacterial genera. It forms an essential complex with its membrane partner, FtsX, and functions as a regulatory ATPase rather than a classic transporter . This complex localizes to the divisome, the apparatus responsible for bacterial cell division, where it plays a central role in coordinating the process of cytokinesis. A primary function of the FtsEX complex is to couple ATP hydrolysis by FtsE to the mechanical activation of peptidoglycan (PG) hydrolases in the periplasm . This mechanism provides the critical, regulated control needed for the safe separation of daughter cells without compromising cell wall integrity. In organisms like Escherichia coli , FtsEX is involved in divisome assembly and the coordination of PG synthesis with hydrolysis . Furthermore, FtsE interacts directly with the tubulin homolog FtsZ, a key protein that forms the Z-ring at the future site of division, linking this cytoskeletal element to the transmembrane signaling apparatus . Studies in other bacteria, such as Bacillus subtilis , highlight its role in controlling cell wall hydrolases during elongation and regulating entry into sporulation . This product is a high-purity, recombinant this compound, suitable for in vitro biochemical studies, including ATPase activity assays, protein-protein interaction analyses, and structural studies to further elucidate the mechanics of bacterial cell division . For Research Use Only. Not intended for diagnostic, therapeutic, or human use.

Properties

CAS No.

106178-03-4

Molecular Formula

C9H10BrNO2

Synonyms

FtsE protein

Origin of Product

United States

Structural Biology of Ftse Protein

Overall Architecture and Domain Organization of FtsE

FtsE is a cytoplasmic protein that interacts with the integral membrane protein FtsX to form the FtsEX complex. csic.es The general organization of the FtsEX complex is similar to that of ABC transporters, typically consisting of two nucleotide-binding domains (NBDs) and two transmembrane domains (TMDs). csic.esnih.gov In the FtsEX complex, FtsE serves as the NBD, and FtsX forms the TMD. portlandpress.compnas.org

The monomeric structure of FtsE adopts a stubby L-shape with two distinct lobes, referred to as lobe I and lobe II. nih.govebi.ac.uk Lobe I is characterized by a mixture of alpha-helical and beta-sheet structures and contains the nucleotide-binding site, including the Walker A and Walker B motifs. csic.es Lobe II is predominantly alpha-helical and incorporates the ABC transporter signature motif. csic.es These two lobes are connected by a hinge region that includes the switch region and the Q-loop, which are involved in contacting the gamma phosphate (B84403) of ATP. csic.es

FtsE functions catalytically as a dimer, and structural studies and models suggest that the two FtsE monomers interact extensively through hydrophobic interactions at the antiparallel beta-sheet of lobe I. ebi.ac.ukbiorxiv.org This dimerization is crucial for its ATPase activity and the subsequent conformational changes that drive the function of the FtsEX complex. portlandpress.comnih.gov

High-Resolution Structural Studies of FtsE

High-resolution structural studies, primarily using X-ray crystallography and cryo-electron microscopy (Cryo-EM), have provided significant insights into the architecture and mechanism of FtsE and the FtsEX complex.

X-ray Crystallography of FtsE (e.g., Streptococcus pneumoniae)

X-ray crystallography has been instrumental in determining the atomic structure of FtsE, particularly from species like Streptococcus pneumoniae. nih.govnih.govbiorxiv.orgbiorxiv.org Studies on pneumococcal FtsE in complex with different nucleotides, such as ADP and AMP-PNP (a non-hydrolyzable ATP analog), have revealed its detailed three-dimensional structure. nih.govbiorxiv.orgbiorxiv.org

Crystallographic data has also provided insights into nucleotide recognition by FtsE, showing how residues within the Walker A and B motifs, as well as other regions like the A-loop and switch histidine, interact with the bound nucleotide through hydrogen bonds and van der Waals interactions. nih.govbiorxiv.org Structures of FtsE in different nucleotide-bound states have allowed for the interpretation of its dimeric arrangement and how conformational changes upon nucleotide binding may occur in vivo. nih.govbiorxiv.orgbiorxiv.orgresearchgate.net

Cryo-Electron Microscopy (Cryo-EM) of FtsEX Complexes

Cryo-EM has been crucial for studying the structure of the entire FtsEX complex, including both the cytoplasmic FtsE and the membrane-embedded FtsX, often in complex with regulatory partners like EnvC. nih.govpnas.orgcsic.eselifesciences.orgbiorxiv.orgnih.govresearchgate.net This technique allows for the visualization of the complex in different functional states, providing insights into the mechanotransduction mechanism. nih.govbiorxiv.org

Cryo-EM structures of FtsEX complexes from various bacterial species, including Escherichia coli, Pseudomonas aeruginosa, Vibrio cholerae, and Mycobacterium tuberculosis, have been determined. nih.govpnas.orgelifesciences.orgbiorxiv.orgnih.govresearchgate.netebi.ac.ukelifesciences.org These structures typically show the complex as a dimer of FtsE and a dimer of FtsX. csic.espnas.org The FtsE NBDs are located in the cytoplasm, while the FtsX TMDs are embedded in the inner membrane, with periplasmic domains extending into the periplasmic space. csic.eselifesciences.orgelifesciences.org

Cryo-EM studies have captured the FtsEX complex in different nucleotide-bound states, such as ATP-bound or ADP-bound forms, revealing conformational changes associated with the ATPase cycle. nih.govpnas.orgbiorxiv.orgresearchgate.net For instance, ATP binding often leads to the dimerization of the FtsE NBDs and subsequent conformational changes in the FtsX TMDs and periplasmic domains, which are crucial for activating downstream effectors like peptidoglycan hydrolases. nih.govpnas.orgelifesciences.org These studies have visualized the interaction interfaces between FtsE and FtsX, including the role of the FtsX coupling helix in mediating this association. nih.govpnas.org

Homology Modeling Approaches for FtsE and FtsEX

Homology modeling has been utilized to predict the three-dimensional structure of FtsE and the FtsEX complex, particularly when high-resolution experimental structures are not available for a specific species or state. portlandpress.comnih.govnih.govpnas.orgresearchgate.netresearchgate.netfrontiersin.org This approach relies on using known structures of homologous proteins, such as other ABC transporter NBDs or related FtsEX complexes, as templates to build a model of the target protein. portlandpress.comnih.govnih.govpnas.orgresearchgate.net

Studies have employed homology modeling to predict the structure of FtsE from Escherichia coli, using templates like the methionine importer MetNI or the ABC transporter MacB, which share significant sequence identity with FtsE. portlandpress.comnih.gov These models have shown that FtsE adopts a typical NBD architecture and suggest its potential to form an active dimer. portlandpress.comnih.gov

Conserved Motifs and Residues within FtsE

As a member of the ABC transporter superfamily, FtsE contains several highly conserved sequence motifs and specific residues that are critical for its function, particularly its ATPase activity and interaction with FtsX. nih.govportlandpress.compnas.orgebi.ac.ukbiorxiv.orgbiorxiv.orgsci-hub.se

Walker A and Walker B Motifs

The Walker A motif, also known as the P-loop (phosphate-binding loop), and the Walker B motif are two of the most characteristic and highly conserved motifs in ATP-binding proteins, including ABC transporters. portlandpress.compnas.orgebi.ac.uk These motifs are directly involved in binding and hydrolyzing ATP. ebi.ac.uk

The Walker A motif typically has a consensus sequence pattern and is involved in coordinating the α and β phosphates of the nucleotide. nih.govebi.ac.ukbiorxiv.org In Streptococcus pneumoniae FtsE, the Walker A motif corresponds to residues 37-45 and wraps over the β-phosphate of ADP through an extensive hydrogen-bond network. nih.govbiorxiv.org A conserved lysine (B10760008) residue within the Walker A motif (K43 in S. pneumoniae FtsE, K41 in E. coli FtsE) is essential for nucleotide binding. nih.govportlandpress.compnas.orgbiorxiv.org

The Walker B motif is located downstream of the Walker A motif and contains a conserved aspartate residue that is often involved in coordinating a magnesium ion, which is necessary for ATP hydrolysis. pnas.orgebi.ac.uk It also contains a catalytic glutamate (B1630785) residue. nih.govbiorxiv.org In Streptococcus pneumoniae FtsE, the Walker B motif is located around residues 160-165 and includes the catalytic glutamate E165. nih.govbiorxiv.orgbiorxiv.org Another conserved residue in the Walker B motif is D164. nih.govbiorxiv.orgbiorxiv.org These residues, along with a conserved glutamine in the Q-loop (Q88 in S. pneumoniae FtsE), are highly conserved across different bacterial species and are essential for γ-phosphate hydrolysis. nih.govbiorxiv.orgbiorxiv.org Mutations in the Walker A and Walker B motifs have been shown to affect the ATPase activity of FtsE and its function in cell division. pnas.orgsci-hub.se

In addition to Walker A and B, other conserved motifs in FtsE include the Q-loop, D-loop (involved in dimerization), the switch region (containing a histidine loop), and the signature motif (LSGGQ or similar, characteristic of ABC transporters), all contributing to ATP binding, hydrolysis, and coupling to conformational changes. nih.govportlandpress.comebi.ac.ukbiorxiv.orgbiorxiv.org

Protein Names and Identifiers

Protein NameIdentifier (e.g., UniProt Accession or PDB ID)Notes
FtsE proteinQ8DQH4 (Streptococcus pneumoniae) uniprot.orgProtein; PubChem CID not applicable
FtsX proteinProtein; PubChem CID not applicable
EnvC proteinProtein; PubChem CID not applicable
PcsB proteinProtein; PubChem CID not applicable
MacB protein5GKO, 5LJ6 (Acinetobacter baumannii) nih.govbiorxiv.orgProtein; PubChem CID not applicable
HisP protein1B0U (Salmonella typhimurium) nih.govbiorxiv.orgProtein; PubChem CID not applicable
MetNI proteinProtein; PubChem CID not applicable
RipC protein (Rv2190c)Protein; PubChem CID not applicable
FtsZ proteinProtein; PubChem CID not applicable
AmiB proteinProtein; PubChem CID not applicable
AmiA proteinProtein; PubChem CID not applicable
LolD proteinProtein; PubChem CID not applicable
ArtP proteinProtein; PubChem CID not applicable
Slt proteinProtein; PubChem CID not applicable
PBP1a proteinProtein; PubChem CID not applicable
PBP5 proteinProtein; PubChem CID not applicable
SltB2 proteinProtein; PubChem CID not applicable
RlpA proteinProtein; PubChem CID not applicable
Tse5 proteinProtein; PubChem CID not applicable
AlgO proteinProtein; PubChem CID not applicable
NplD proteinProtein; PubChem CID not applicable
AmiC proteinProtein; PubChem CID not applicable
FtsI proteinProtein; PubChem CID not applicable

Signature Motifs

FtsE contains several conserved structural motifs characteristic of the nucleotide-binding domains (NBDs) of ABC transporters, which are critical for its ATPase activity and interaction with nucleotides. These motifs include:

Walker A motif (P-loop): This motif is involved in binding the α- and β-phosphates of the nucleotide. In S. pneumoniae FtsE, it corresponds to residues 37-45 and forms an extensive hydrogen-bond network with the β-phosphate of ADP. biorxiv.orgnih.govbiorxiv.orgcsic.es

A-loop: This loop, corresponding to residues 13-17 in S. pneumoniae FtsE, interacts with and positions the adenine (B156593) and ribose moieties of the nucleotide, primarily through an aromatic side chain (Y13 in FtsE). biorxiv.orgnih.govbiorxiv.orgcsic.es

Walker B motif: Located at residues 160-165 in S. pneumoniae FtsE, this motif contains the catalytic glutamate (E165) which is positioned adjacent to the γ-phosphate and is crucial for ATP hydrolysis. biorxiv.orgnih.govbiorxiv.orgcsic.es

Signature motif (LSGGQ): A hallmark of the ABC transporter superfamily, this α-helical subdomain (LSGGE in FtsE, including residues 140-144) pins and orients ATP during hydrolysis. biorxiv.orgnih.govcsic.es

Q-loop: Formed by residues 86-89 in S. pneumoniae FtsE, this loop contains a conserved glutamine (Q88) and provides contacts to the transmembrane domain (TMD) of FtsX. biorxiv.orgnih.govbiorxiv.orgcsic.es

Dimerization or D-loop: Located at residues 168-171 in S. pneumoniae FtsE, this loop is involved in dimerization and plays a role in coupling ATP hydrolysis to downstream functions. biorxiv.orgnih.govbiorxiv.orgcsic.es

Switch Histidine: This residue (H197 in FtsE) stabilizes the transition-state geometry during ATP hydrolysis. biorxiv.orgnih.govbiorxiv.orgcsic.es

These motifs are strategically located within the FtsE structure, which is typically composed of two lobes. Lobe I contains a mixture of α- and β-structures and houses the Walker A/B motifs and other essential residues for ATP binding and hydrolysis. Lobe II is primarily α-helical and includes the signature motif. The switch region and Q-loop are found in the hinge connecting the two lobes. csic.es

Dimerization and Oligomeric States of FtsE

FtsE performs its catalytic activity in vivo as a dimer. nih.govresearchgate.net The FtsEX complex itself functions as a dimer, consisting of two FtsE monomers and two FtsX monomers. nih.govresearchgate.net Dimerization of the FtsE ATPase domain is considered a necessary condition for ATP hydrolysis. researchgate.net

In Vivo Dimeric Arrangement of FtsE

Structural models of the FtsE dimer, particularly in the ADP-bound state, suggest a "head-to-tail" orientation. nih.govresearchgate.net In this arrangement, lobe II of one monomer interacts extensively with lobe I of the opposing monomer. nih.govresearchgate.net Analysis of the ADP-bound dimer model indicates substantial interactions between the two subunits, burying a significant accessible surface area per subunit. nih.govresearchgate.net In the ADP-bound FtsE dimer, the nucleotide is stabilized by only one monomer, with no direct interaction between the nucleotide and the dimeric partner, consistent with observations in other ABC transporters. nih.govresearchgate.net

Structural Models of FtsE Dimerization in Different Nucleotide States

Structural models for FtsE dimerization in both ADP-bound and ATP-bound states have been developed, often utilizing structural superposition with related ABC transporters like MacB. nih.govresearchgate.net

In the ADP-bound conformation, the FtsE dimer model is based on superposing the FtsE:ADP complex with the ADP-bound state of Acinetobacter baumannii MacB. nih.govresearchgate.net This superposition shows a good fit, supporting the proposed dimeric arrangement. nih.govresearchgate.net

For the ATP-bound conformation, models have been generated using non-hydrolyzable ATP analogues like AMP-PNP and superposition with ATP-bound structures of other ABC transporters. biorxiv.orgresearchgate.net In the presence of AMP-PNP, residues such as K43 interact with both the β- and γ-phosphates. biorxiv.org The γ-phosphate is further stabilized by interactions with the switch histidine (H197) and S39. biorxiv.org The catalytic glutamate (E165) is appropriately positioned near the γ-phosphate for hydrolysis. biorxiv.org Structural comparisons between ADP and AMP-PNP-bound FtsE monomers show minimal direct structural rearrangements upon nucleotide binding. biorxiv.org However, protein-protein interactions across the dimer interface are conserved with other dimeric NBDs, suggesting their importance in achieving the final 3D structure in vivo. biorxiv.orgnih.govbiorxiv.org

Structural Plasticity of FtsE and its Functional Implications

Structural studies of FtsE have revealed unexpected conformational plasticity. biorxiv.org This plasticity is manifested as an intramolecular breathing motion between the two lobes of the FtsE monomer. biorxiv.org Four specific regions (R1, R2, R3, and R4) have been identified as exhibiting significant structural variability. biorxiv.org

Biochemical Characterization and Atpase Activity of Ftse

Purification and Soluble Expression of FtsE

Obtaining soluble and functional FtsE protein for biochemical studies has historically presented challenges due to its strong interaction with the membrane-bound protein FtsX, often leading to insolubility upon overexpression in Escherichia coli. nih.govportlandpress.comnih.gov Early studies often relied on refolded FtsE, which could form aggregates and exhibit minimal secondary structures. nih.gov

Recent advancements have facilitated the soluble expression and purification of FtsE from E. coli. One successful approach utilizes a His-pBAD18 vector system for controlled expression in E. coli C41 strains, induced by arabinose. nih.gov This method yields a significant amount of FtsE in the soluble fraction. nih.gov Purification is typically achieved through a combination of Ni-NTA affinity chromatography, leveraging a His-tag on FtsE, followed by size-exclusion chromatography (SEC). nih.gov Purified soluble FtsE has been shown to exhibit high thermal stability and possess intact secondary structures, eluting as a monomer in analytical SEC with an approximate molecular mass of 30.2 kDa. portlandpress.comnih.govdntb.gov.ua

Quantification of FtsE ATPase Activity

FtsE possesses intrinsic ATPase activity, which is modulated by its interaction with FtsX and other factors like EnvC. nih.govcsic.es Quantification of this activity is essential for understanding the regulatory mechanisms of the FtsEX complex.

ATP Hydrolysis Cycles and Kinetics

FtsE exhibits ATPase cycles akin to the nucleotide-binding domains (NBDs) of ABC transporters. nih.govnih.gov The hydrolysis of ATP by FtsE is a key event that drives conformational changes within the FtsEX complex, ultimately influencing downstream processes like peptidoglycan hydrolysis. portlandpress.compnas.orgelifesciences.orgpnas.org

Studies quantifying the ATPase activity of the FtsEX complex, particularly in the presence of its activator EnvC, have provided kinetic parameters. For E. coli FtsEX complexed with EnvC, the ATPase activity follows Michaelis-Menten kinetics. elifesciences.org The maximum reaction rate (Vmax) and Michaelis constant (Km) have been determined. In one study, the Vmax for E. coli FtsEX/EnvC was reported as 92.7 ± 5.1 nmol/mg/min, which was approximately 2.2-fold higher than that of FtsEX alone (42.7 ± 2.1 nmol/mg/min). elifesciences.org The Km values were similar for FtsEX alone and FtsEX/EnvC, approximately 0.13 ± 0.02 mM and 0.11 ± 0.02 mM, respectively. elifesciences.org

These findings indicate that while FtsEX has a basal ATPase activity, it is significantly enhanced upon interaction with EnvC. csic.eselifesciences.org

Table 1: Escherichia coli FtsEX ATPase Kinetic Parameters

ComplexVmax (nmol/mg/min)Km (mM)
FtsEX42.7 ± 2.10.13 ± 0.02
FtsEX + EnvC92.7 ± 5.10.11 ± 0.02

Mutations in conserved residues within the ATP binding pocket of FtsE, such as the Walker A motif (e.g., K41A in E. coli or K123A in Bacillus anthracis) or Walker B motif (e.g., D481N in Bacillus anthracis or E163Q in E. coli), have been shown to significantly reduce or eliminate ATPase activity. elifesciences.orgresearchgate.netbiorxiv.orgnih.govresearchgate.net

ATP-Binding Properties and Affinity

FtsE is an ATP-binding protein and contains conserved motifs characteristic of NBDs, including the Walker A and Walker B motifs, which are crucial for nucleotide binding and hydrolysis. portlandpress.comnih.govnih.govuniprot.org Studies using techniques such as fluorescence binding assays and Job's plot analysis have indicated that FtsE can possess more than one ATP-binding site. nih.govnih.gov

In E. coli FtsE, two ATP-binding sites have been suggested: one with higher affinity (approximately 25 nM) and another with moderate affinity (approximately 1 μM). nih.gov The Lys41 residue in the Walker A motif of E. coli FtsE has been shown to interact with the phosphate (B84403) groups of ATP, consistent with its conserved role in ATP binding in other NBDs. nih.gov

The binding of ATP or its non-hydrolyzable analogs, such as AMP-PNP, is critical for the stability of the FtsEX complex. csic.eselifesciences.orgbiorxiv.org Studies have shown that ATP binding alone, even without hydrolysis, is sufficient to stabilize the interaction between FtsE and FtsX and promote the formation of a stable FtsEX complex. csic.eselifesciences.orgpnas.orgbiorxiv.org

Nucleotide-Dependent Conformational Changes in FtsE

Similar to other ABC transporters, nucleotide binding and hydrolysis induce conformational changes in FtsE. portlandpress.comnih.gov These changes are integral to the mechanotransmission function of the FtsEX complex. biorxiv.orgnih.gov Structural studies of FtsE in complex with different nucleotides, such as ADP and AMP-PNP (an ATP analog), have provided insights into these conformational shifts. nih.govbiorxiv.org

Stability of FtsEX Complex and Role of ATP Binding

The stability of the FtsEX complex is significantly influenced by ATP binding. csic.eselifesciences.orgbiorxiv.org Research across various bacterial species, including E. coli, Streptococcus pneumoniae, Pseudomonas aeruginosa, and Bacillus subtilis, has consistently demonstrated that ATP enhances the stability of purified FtsEX complexes. csic.eselifesciences.orgbiorxiv.org This enhanced stability is evidenced by increased complex yield during purification and maintenance of proper stoichiometry between FtsE and FtsX. csic.eselifesciences.org

The ability of non-hydrolyzable ATP analogs to replicate this stabilizing effect indicates that ATP binding itself, rather than hydrolysis, is the critical factor for promoting the formation of a functionally stable FtsEX complex. csic.eselifesciences.orgpnas.orgelifesciences.org This suggests that ATP binding facilitates the proper coupling of FtsE and FtsX. elifesciences.org

Mutations in FtsE that affect nucleotide binding can impact complex stability. While some ATPase-defective mutants that can still bind ATP (e.g., FtsEE163Q) form stable complexes, mutants that cannot bind ATP (e.g., FtsED162N or FtsE K50A) may show reduced complex formation or stability. pnas.orgbiorxiv.org

Factors Influencing FtsE ATPase Activity (e.g., interaction partners, EnvC)

The ATPase activity of FtsE is not solely an intrinsic property but is significantly influenced by its interaction with other proteins, particularly its partner FtsX and the periplasmic activator EnvC. csic.esuniprot.orgnih.govresearchgate.net

While purified FtsE alone exhibits ATPase activity, this activity is generally low. csic.esnih.gov The formation of the FtsEX complex with FtsX can modulate this activity. However, the most significant enhancement of FtsE's ATPase activity is observed upon the binding of EnvC to the FtsEX complex. csic.eselifesciences.orgpnas.orgresearchgate.net In E. coli, EnvC binding leads to a substantial increase in the Vmax of the FtsEX ATPase activity. elifesciences.org This activation by EnvC is crucial for the downstream activation of peptidoglycan hydrolases like AmiB. csic.eselifesciences.orgpnas.orgresearchgate.net

The interaction between FtsX and EnvC is mediated through periplasmic loops of FtsX. pnas.orgpnas.org This interaction is thought to allosterically regulate the ATPase activity of FtsE in the cytoplasm, coupling events across the inner membrane. pnas.orgresearchgate.net Mutations in FtsX that impair EnvC binding have been shown to affect FtsEX function, including its ability to regulate peptidoglycan hydrolysis. researchgate.net

Other interaction partners may also influence FtsE activity or its localization. FtsE has been reported to interact directly with FtsZ, a key component of the Z-ring, potentially linking the FtsEX complex to the main cytokinetic machinery. nih.govresearchgate.netasm.org While the precise impact of the FtsE-FtsZ interaction on FtsE ATPase activity is still under investigation, it suggests a mechanism for coordinating peptidoglycan hydrolysis with Z-ring constriction. pnas.orgresearchgate.net In Bacillus subtilis, proteins like SweD and SweC have been identified as essential co-factors of the FtsEX-CwlO complex and are proposed to regulate FtsE ATPase activity. plos.org

Phospholipids have also been suggested to play a role in stabilizing the functional conformation of FtsEX and potentially mediating the activation of EnvC in response to ATP binding. nih.gov

Molecular Interactions of Ftse Protein

FtsE-FtsX Interaction

FtsE forms a membrane-associated complex with FtsX, its integral membrane partner. uniprot.org This interaction is crucial for the function of the FtsEX complex in bacterial cell division. biorxiv.orgnih.govasm.orgnih.govnih.gov

Direct Binding with Cytoplasmic Loop of FtsX

Studies have demonstrated a direct interaction between FtsE and the cytoplasmic loop of FtsX. nih.govportlandpress.com This interaction is key to anchoring the cytoplasmic FtsE protein to the inner membrane via FtsX. uniprot.org Biochemical characterization has confirmed this direct binding. nih.govportlandpress.com

Nucleotide-Independent Nature of FtsE-FtsX Binding

The binding of FtsE to FtsX has been shown to be independent of the nucleotide bound to FtsE (ATP or ADP). biorxiv.orgnih.govbiorxiv.org FtsE mutants impaired in ATP binding or hydrolysis can still localize to septal rings when coexpressed with FtsX, indicating that the FtsE-FtsX interaction itself does not strictly require ATP binding or hydrolysis. biorxiv.orgnih.govbiorxiv.org This nucleotide-independent binding suggests a stable association between the two proteins that is not solely dictated by the ATPase cycle of FtsE.

Identification of FtsX Coupling Helix and its Role in FtsE Contact

Specific regions within FtsX are responsible for contacting FtsE. The interaction between FtsE and FtsX is mediated, in part, by a "coupling helix" located between transmembrane segments 2 and 3 of FtsX, as well as a C-terminal tail of FtsX. pnas.org Structural studies have identified residues within FtsE that shape a cavity accommodating the cytosolic region of FtsX, including this coupling helix. asm.orgbiorxiv.org Mutagenesis studies targeting residues in the FtsX coupling helix have validated its role in FtsE contact and demonstrated that this interaction is essential for cell growth and proper morphology in bacteria like Streptococcus pneumoniae. asm.orgnih.govbiorxiv.org For example, specific hydrophobic residues (I216, L219, and V220 in S. pneumoniae FtsX) within the coupling helix are predicted to be buried in a cavity in FtsE, while other residues (like E213 in FtsX) may form polar interactions with FtsE residues (like K95). biorxiv.orgbiorxiv.orgresearchgate.net

FtsE-FtsZ Interaction

FtsE also engages in interactions with FtsZ, the bacterial tubulin homolog that forms the cytokinetic Z-ring. nih.govresearchgate.netnih.gov This interaction plays a role in the localization of FtsE to the Z-ring and is significant for cell division. nih.govasm.org

Direct Interaction and Z-Ring Localization

Coimmunoprecipitation experiments have provided evidence for a direct interaction between FtsE and FtsZ. nih.govresearchgate.netnih.gov This interaction is important for the localization of FtsE to the Z-ring at the mid-cell division site. nih.govasm.org Targeting of FtsE to the Z-ring has been shown to require FtsZ. nih.govresearchgate.netnih.gov The interaction between FtsE and FtsZ is thought to link the Z-ring to the transmembrane protein FtsX. researchgate.net

Independence from FtsX, FtsA, or ZipA

Crucially, the interaction between FtsE and FtsZ has been demonstrated to be independent of FtsX. nih.govresearchgate.netnih.govresearchgate.net This indicates that FtsE can interact directly with FtsZ even in the absence of its membrane partner FtsX. Furthermore, this interaction also occurs independently of other key cell division proteins that interact with FtsZ, namely FtsA and ZipA. nih.govresearchgate.netnih.govresearchgate.net This suggests a distinct role for the FtsE-FtsZ interaction within the divisome assembly and function, separate from the interactions of FtsZ with FtsA and ZipA. nih.govresearchgate.netnih.gov Interestingly, the conserved C-terminal tail of FtsZ, which is known to interact with FtsA and ZipA, was found to be dispensable for the interaction with FtsE in E. coli. nih.govresearchgate.netnih.gov

Here is a summary of the key molecular interactions of FtsE:

Interaction PartnerNature of InteractionKey FeaturesNucleotide Dependence
FtsXDirect bindingInvolves cytoplasmic loop and coupling helix of FtsX. nih.govportlandpress.compnas.org Essential for cell growth. asm.orgnih.govbiorxiv.orgNucleotide-independent. biorxiv.orgnih.govbiorxiv.org
FtsZDirect interactionMediates FtsE localization to the Z-ring. nih.govasm.orgresearchgate.netnih.govNot explicitly stated in search results, but interaction is independent of FtsEX complex formation. nih.govresearchgate.netnih.govresearchgate.net

Role of FtsZ C-terminal Tail in FtsE Interaction

FtsEX is recruited to the Z ring via an interaction between FtsE and the conserved C-terminal peptide (CCTP) of FtsZ. asm.orgresearchgate.netsci-hub.se This interaction is crucial for tethering the FtsEX complex to the Z ring during its formation. While the conserved C-terminal tail of FtsZ is known to interact with other cell division proteins like FtsA and ZipA, studies have indicated that this specific tail region is dispensable for the interaction with FtsE in Escherichia coli. researchgate.netnih.govnih.gov This suggests that FtsE interacts with a different region of FtsZ, independent of the site where FtsA and ZipA bind. researchgate.netnih.govnih.gov

FtsEX Complex Interaction with FtsA

The FtsEX complex interacts with FtsA, a bacterial actin homolog that plays a critical role in divisome assembly and activity. researchgate.netpnas.orgpnas.org This interaction is essential for proper cell division and cell separation. asm.orgresearchgate.net The interaction between FtsX and FtsA involves the N-terminal domain of FtsX and residue G366 in FtsA. researchgate.net Disrupting the FtsEX-FtsA interaction can delay cell separation, highlighting its importance in coupling the cell separation system with the septal peptidoglycan synthetic complex. asm.orgresearchgate.netasm.org

Regulation of FtsA Polymerization

FtsA has the ability to polymerize, and its polymerization state is thought to be regulated during cell division. nih.govresearchgate.net Research suggests that FtsEX acts on FtsA to regulate its polymerization state, potentially by antagonizing FtsA polymerization or maintaining it in a monomeric form. sci-hub.sepnas.orgnih.gov This regulation by FtsEX is proposed to enhance the ability of FtsA to facilitate divisome assembly. sci-hub.se The interaction between FtsX and a specific motif in FtsA is required for this regulatory function. nih.gov

Impact on Recruitment of Downstream Divisome Proteins

The interaction between FtsEX and FtsA is critical for the recruitment of downstream division proteins to the Z ring. asm.orgresearchgate.netpnas.orgpnas.orgnih.gov FtsEX, by acting on FtsA, promotes the recruitment of essential division proteins in a sequential manner, contributing to the assembly of a complete divisome. sci-hub.sepnas.orgpnas.orgresearchgate.net This recruitment phase does not necessitate ATP hydrolysis by FtsEX. asm.orgsci-hub.se Mutations in the FtsA motif that abrogate the interaction with FtsX can prevent the localization of downstream proteins like FtsK to the Z ring. nih.gov

FtsEX Complex Interactions with Periplasmic Hydrolases and Activators

The FtsEX complex plays a key role in regulating peptidoglycan hydrolysis in the periplasm, a process essential for cell separation. elifesciences.orgsci-hub.sepnas.org In Gram-negative bacteria like E. coli, FtsEX interacts with periplasmic activators, such as EnvC, which in turn regulate the activity of peptidoglycan hydrolases like amidases AmiA and AmiB. asm.orgelifesciences.orgpnas.orgbiorxiv.org

Role of FtsX Periplasmic Loops

The interaction between the FtsEX complex and periplasmic hydrolases or their activators is primarily mediated by the periplasmic loops of FtsX, the membrane component of the complex. pnas.orgpnas.orgnih.gov The large periplasmic loop of FtsX is specifically involved in recruiting EnvC to the divisome. asm.orgpnas.orgpnas.org Structural studies have provided insights into the interaction between the periplasmic domain of FtsX and EnvC, revealing a specific binding stoichiometry and highlighting the role of flexible loops within the periplasmic domain in accommodating the interaction with EnvC. pnas.orgbiorxiv.orgcsic.es This interaction and the subsequent activation of amidases are regulated by the ATPase activity of FtsE, which is thought to induce conformational changes transmitted through FtsX to the periplasm. pnas.orgbiorxiv.orgpnas.orgnih.gov

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Activation of Amidase Activators (e.g., EnvC in Escherichia coli)

In Gram-negative bacteria like Escherichia coli, FtsEX regulates septal peptidoglycan hydrolysis indirectly through a periplasmic protein called EnvC. csic.esasm.orgelifesciences.orgpnas.org EnvC acts as a murein hydrolase activator, stimulating the activity of downstream amidases such as AmiA and AmiB, which are responsible for cleaving the peptidoglycan layer during cell separation. csic.eselifesciences.orgpnas.orgnih.govharvard.edu

The interaction between FtsEX and EnvC is crucial for this activation. FtsX, the transmembrane partner of FtsE, interacts with EnvC in the periplasm, primarily through its large periplasmic loop and EnvC's coiled-coil domain. csic.esasm.orgpnas.orgharvard.edu This interaction recruits EnvC to the divisome. asm.orgharvard.edu While recruitment of EnvC by FtsEX does not require ATP hydrolysis by FtsE, the subsequent activation of amidases by EnvC is dependent on the ATPase activity of FtsE. asm.orgpnas.orgnih.gov

ATP hydrolysis by FtsE in the cytoplasm drives conformational changes in the FtsEX complex that are transmitted across the membrane to EnvC. biorxiv.orgcsic.esnih.govharvard.edu This mechanotransmission triggers a conformational change in EnvC, particularly involving its coiled-coil domain, which leads to the release of its amidase-activating domain. csic.esharvard.edu The liberated EnvC domain can then interact with and activate the amidases AmiA and AmiB, often by facilitating the removal of autoinhibitory helices that block their active sites. csic.esnih.govharvard.edu

Research indicates that the ATPase activity of FtsEX is significantly enhanced upon binding with EnvC. csic.es For instance, in E. coli, EnvC binding increases FtsEX ATPase activity by 2.2-fold, while in Pseudomonas aeruginosa, a more than 20-fold enhancement is observed. csic.es This suggests a regulatory mechanism where FtsEX ATPase activity is specifically stimulated when its activator, EnvC, is present, ensuring that energy is expended for peptidoglycan hydrolysis primarily during cell division. csic.es

Direct Interaction with Peptidoglycan Hydrolases (e.g., PcsB in Streptococcus pneumoniae)

In contrast to the indirect activation mechanism seen in E. coli, FtsEX in some Gram-positive bacteria, such as Streptococcus pneumoniae, directly interacts with and regulates specific peptidoglycan hydrolases. asm.orgbiorxiv.orgnih.govasm.orgpnas.orgbiorxiv.orguniprot.org A key example is the essential modular peptidoglycan hydrolase PcsB. asm.orgbiorxiv.orgnih.govbiorxiv.orguniprot.org PcsB is crucial for cell separation in S. pneumoniae and interacts directly with the FtsEX complex at the septum. asm.orgbiorxiv.orgnih.gov

The interaction between PcsB and FtsEX occurs primarily between the coiled-coil domain of PcsB and the large extracellular loop of FtsX. asm.orgbiorxiv.orguniprot.org This interaction localizes PcsB to the division site. uniprot.org Similar to the EnvC mechanism, the ATPase activity of FtsE is essential for triggering the activation of PcsB. asm.orgbiorxiv.org ATP hydrolysis by FtsE in the cytoplasm leads to conformational changes transmitted through FtsX to PcsB in the periplasm. biorxiv.orgbiorxiv.org

PcsB contains a catalytic CHAP (Cysteine, Histidine-dependent Amidohydrolase/Peptidase) domain responsible for peptidoglycan hydrolysis. biorxiv.orgbiorxiv.org In its inactive state, the CHAP domain is autoinhibited, often by its own coiled-coil domain or an adjacent regulatory helix. biorxiv.orgbiorxiv.org The conformational changes induced by FtsE's ATPase activity, transmitted via FtsX, are thought to relieve this autoinhibition, allowing the CHAP domain to access and cleave the peptidoglycan substrate. biorxiv.orgbiorxiv.org

Studies have shown that PcsB functions as an iso-D-Glutaminyl-Lysyl D,L-endopeptidase, specifically cleaving between the second and third amino acids of the peptidoglycan stem peptide in S. pneumoniae. biorxiv.orgbiorxiv.org The regulation of PcsB activity is tightly controlled by the conformational changes in its coiled-coil region, driven by FtsE ATP hydrolysis transmitted through FtsX. biorxiv.org A short helical region adjacent to the CHAP domain also contributes to regulating its endopeptidase activity. biorxiv.org

Mechanisms of Hydrolase Activation (e.g., conformational changes, regulatory helix rearrangement)

The activation of peptidoglycan hydrolases by FtsEX involves a cascade of conformational changes initiated by FtsE's ATPase activity. asm.orgbiorxiv.orgnih.govbiorxiv.orguniprot.orgproquest.comnih.gov As an ATPase, FtsE binds and hydrolyzes ATP, cycling between ATP-bound and ADP-bound states. asm.orgportlandpress.com This cycle induces conformational changes within FtsE itself, particularly in regions that interact with FtsX. asm.orgnih.gov These changes are then transmitted through the transmembrane domain of FtsX to its periplasmic regions. asm.orgbiorxiv.orgnih.govbiorxiv.org

In systems involving an activator like EnvC, the conformational signal from FtsX causes a rearrangement in EnvC's structure, leading to the exposure or release of its amidase-binding domain. csic.esnih.govharvard.edu This domain then interacts with autoinhibited amidases (e.g., AmiA, AmiB), often by binding to and displacing regulatory helices that block the amidase active sites. csic.esnih.govharvard.edu This "regulatory helix rearrangement" mechanism allows the amidase catalytic domain to become active and access the peptidoglycan. csic.esnih.gov

In systems where FtsEX directly interacts with a hydrolase like PcsB, the conformational changes transmitted through FtsX directly impact the hydrolase's structure. biorxiv.orgbiorxiv.org For PcsB, this involves changes in its coiled-coil domain that release the autoinhibitory grip on the catalytic CHAP domain. biorxiv.orgbiorxiv.org The extension or rearrangement of the coiled-coil region liberates the CHAP domain, allowing it to perform its hydrolytic function. biorxiv.orgbiorxiv.org A short regulatory helix near the CHAP domain also plays a role in this activation process. biorxiv.orgbiorxiv.org

This mechanism of conformational control, driven by FtsE's ATP hydrolysis and transmitted through the FtsEX complex, represents a general strategy for regulating peptidoglycan hydrolase activity at the bacterial division septum or during cell elongation. biorxiv.orgnih.govharvard.edubiorxiv.org

Interactions with Other Cell Wall Remodeling Enzymes (e.g., CwlO, RipA, RipC)

Beyond the well-characterized interactions with EnvC and PcsB, FtsEX has been implicated in regulating other cell wall remodeling enzymes in various bacterial species.

In Bacillus subtilis, FtsEX controls the peptidoglycan hydrolase CwlO, which is involved in cell wall elongation. asm.orguni-goettingen.denih.govuni-goettingen.de Genetic studies indicate that ftsEX is in the same pathway as cwlO, and ATPase-defective FtsE mutants phenocopy loss-of-function mutations in ftsE and cwlO. nih.gov While CwlO's association with the cell surface depends on its coiled-coil domain, it appears to be independent of FtsX, suggesting the involvement of additional proteins in this regulatory pathway. nih.gov SweDC proteins form a complex with FtsEX and act as co-factors in regulating CwlO's D,L-endopeptidase activity, and they are proposed to regulate FtsEX ATPase activity. plos.org

In mycobacteria, including Mycobacterium tuberculosis and Mycobacterium smegmatis, FtsEX functions through interaction with the periplasmic hydrolase RipC. asm.orgnih.govpnas.orgresearchgate.netnih.gov RipC is an NlpC/P60 peptidase involved in peptidoglycan hydrolysis during cell elongation and division. nih.govpnas.orgresearchgate.netnih.govpnas.org Studies have shown a direct interaction between the extracellular domain of FtsX and the N-terminal domain of RipC. researchgate.netpnas.org This interaction is required for the activation of RipC's peptidoglycan hydrolysis activity. pnas.org The binding of FtsX promotes a conformational change in RipC, converting it to a more active form. pnas.org The FtsEX-RipC interaction is important for normal growth and cell morphology, particularly under stressful conditions like low ionic strength or in the presence of antibiotics such such as rifampicin. nih.govresearchgate.netnih.govasm.orgnih.gov

While RipA (also known as Rv1477 in M. tuberculosis) is another significant peptidoglycan hydrolase in mycobacteria involved in cell separation, studies suggest that its activity might be regulated independently of FtsEX in Corynebacteriales. pnas.orgpnas.org Although RipA is a member of the NlpC/P60 superfamily like RipC and is crucial for cell separation, direct interaction or regulation by FtsEX has not been consistently demonstrated in the same manner as for RipC. pnas.orgpnas.org

Physiological and Regulatory Roles of Ftse Protein

FtsE's Role in Divisome Assembly and Stability

FtsE is one of the early proteins that assemble at the mid-cell division site, along with FtsX. biorxiv.orgnih.gov The FtsEX complex is important for the assembly or stability of the septal ring, also known as the divisome. uniprot.org In Escherichia coli, FtsEX acts on FtsA to promote divisome assembly. biorxiv.orgnih.govpnas.org The interaction between FtsX and FtsA is required for divisome assembly. pnas.org While FtsEX is necessary for the recruitment of downstream division proteins to the Z-ring, the precise mechanism is not fully understood. pnas.orgpnas.org Some studies suggest that FtsEX, similar to ZipA, may antagonize FtsA polymerization to promote divisome assembly. pnas.orgpnas.org FtsE has also been reported to interact directly with FtsZ, the bacterial tubulin homolog that forms the Z-ring, even in the absence of FtsX in E. coli. nih.govnih.govresearchgate.net This interaction is thought to recruit FtsEX to the Z-ring. researchgate.netresearchgate.net Unlike the overexpression of some other cell division proteins that can lead to divisome instability, FtsE overexpression does not appear to hamper divisome stability. nih.gov

Regulation of Septal Peptidoglycan (PG) Hydrolysis

The FtsEX complex plays a critical role in regulating the hydrolysis of septal peptidoglycan, which is essential for the separation of daughter cells. biorxiv.orgnih.govnih.gov FtsEX directs septal PG hydrolysis through the activation of amidases, such as AmiA and AmiB in E. coli. nih.govnih.govasm.org This regulation is achieved by coupling the ATP hydrolysis activity of FtsE in the cytoplasm to conformational changes transmitted through the membrane-bound FtsX, which in turn activates periplasmic PG hydrolases or their activators. biorxiv.orgnih.govmdpi.com In Streptococcus pneumoniae, FtsX interacts with the PG hydrolase PcsB, and FtsE's ATPase activity triggers PcsB activation. biorxiv.orgnih.govasm.org In E. coli, FtsEX recruits EnvC, a periplasmic lytic enzyme activator, to the septum via a periplasmic loop in FtsX. nih.govelifesciences.orgharvard.edu EnvC then activates the amidases AmiA and AmiB. asm.orgelifesciences.orgcsic.es

Coupling ATP Hydrolysis to Signal Transduction for PG Cleavage

FtsE is an ATPase, containing conserved structural motifs associated with ATP hydrolysis. biorxiv.orgnih.govrcsb.org The FtsEX complex belongs to the Type VII family of the ABC-superfamily, and its function involves coupling ATP hydrolysis by FtsE to mechanically transduce a conformational signal across the membrane via FtsX. biorxiv.orgnih.gov This signal activates PG hydrolases in the periplasm. biorxiv.orgnih.govmdpi.com ATP binding and hydrolysis by FtsE induce conformational changes in the FtsEX complex. biorxiv.orgnih.govmdpi.com These changes are transmitted through FtsX to its periplasmic interaction partners, such as EnvC or PcsB, leading to the activation of PG cleavage activity. biorxiv.orgnih.govnih.govmdpi.com Studies with ATPase-defective FtsEX variants have shown that while they can still recruit EnvC to the septum, they fail to promote cell separation, highlighting the essentiality of ATP hydrolysis for the activation of PG hydrolysis. nih.govnih.gov Interaction with EnvC has been shown to activate FtsEX's ATPase activity. elifesciences.orgcsic.es ATP hydrolysis likely triggers the release of EnvC and amidases, allowing FtsEX to return to a basal state. elifesciences.org

Coordination of PG Hydrolysis with Z-Ring Contraction

The interaction between FtsE and FtsZ in the cytoplasm suggests a potential mechanism for directly coupling septal PG hydrolysis with the dynamics and contraction of the Z-ring. nih.govcore.ac.uk The FtsEX complex may act as a molecular governor, coordinating the rate of septal PG hydrolysis with the contraction of the Z-ring during cell constriction. nih.govcore.ac.uk This coordination is crucial for ensuring that daughter cells separate properly without causing cell lysis due to uncontrolled PG degradation. elifesciences.org

Role of FtsE in Septal Peptidoglycan (PG) Synthesis

Beyond its established role in regulating PG hydrolysis, recent research indicates that FtsE also plays a role in coordinating septal PG synthesis. researchgate.netnih.govasm.orgresearchgate.net

FtsE-Mediated Activation of PG Synthesis Genes

Studies in E. coli have shown that overexpression of FtsE leads to a mid-cell bulging phenotype, which is indicative of excess PG synthesis. nih.govresearchgate.netnih.govasm.orgresearchgate.net This phenotype was reduced upon silencing of common PG synthesis genes like murA and murB, confirming that the bulging is due to increased PG synthesis. nih.govresearchgate.netnih.govasm.orgresearchgate.net Evidence suggests that FtsE is involved in increasing PG synthesis by enhancing the expression of proteins involved in the PG synthesis pathway. nih.gov A proposed model suggests that the interaction between FtsE and FtsZ at the mid-cell acts as a signal to initiate septal PG synthesis by activating PG synthesis genes. nih.gov

Independence of PG Synthesis from FtsE ATPase Activity and FtsX

Crucially, studies have demonstrated that septal PG synthesis regulated by FtsE is independent of FtsE ATPase activity and the presence of FtsX. researchgate.netnih.govasm.orgresearchgate.net This suggests that while the FtsEX complex is involved in regulating PG hydrolysis, FtsE alone can coordinate septal PG synthesis through a mechanism that does not require its ATPase activity or its interaction with FtsX. researchgate.netnih.govasm.orgresearchgate.net This highlights a distinct role for FtsE in PG synthesis compared to its function within the FtsEX complex for PG hydrolysis.

Coordination of PG Synthesis and Hydrolysis at the Septum

Precise coordination of peptidoglycan (PG) synthesis and hydrolysis is vital for successful bacterial cell division and maintaining cellular integrity. asm.orgcsic.esnih.gov The FtsEX complex is involved in directing septal PG hydrolysis through the activation of amidases. asm.orgcsic.esnih.gov In Escherichia coli, FtsEX activates amidases A and B by interacting with the periplasmic protein EnvC. asm.org This interaction is thought to be regulated by ATP hydrolysis by FtsE, which induces a structural change in EnvC, leading to the activation of amidases and initiation of PG hydrolysis at the mid-cell. asm.org

While FtsEX is known for its role in PG hydrolysis, research also indicates a role for FtsE in regulating septal PG synthesis. asm.orgnih.gov Studies have shown that overexpression of FtsE in E. coli results in a mid-cell bulging phenotype attributed to excess PG synthesis. asm.orgnih.gov This phenotype was reduced upon silencing of common PG synthesis genes like murA and murB, confirming its link to PG synthesis. asm.orgnih.gov Furthermore, septal PG synthesis appears to be independent of FtsE ATPase activity and FtsX, suggesting that FtsE alone may coordinate this process. asm.orgnih.gov This supports a model where FtsE plays a role in coordinating septal PG synthesis with bacterial cell division. asm.orgnih.gov

The ATP hydrolysis by FtsEX is critical for its function in coordinating PG synthesis and hydrolysis. asm.org An ATPase-deficient mutant of FtsEX in E. coli blocks septal PG synthesis, similar to the effect of cephalexin, indicating that ATP hydrolysis is required throughout septation. asm.org FtsEX interacts with FtsA in the cytoplasm to promote the recruitment of septal PG synthetases and recruits EnvC in the periplasm to activate PG hydrolases. asm.org ATP hydrolysis by FtsEX is thought to relieve the block on septal PG synthesis imposed by its interaction with FtsA and induce a conformational change in EnvC to activate amidases. asm.org

FtsE Involvement in Cell Morphogenesis and Separation

FtsE, as part of the FtsEX complex, is involved in bacterial cell morphogenesis and separation. biorxiv.orgplos.orgnih.gov The FtsEX complex is widely conserved and plays a central role in recruiting proteins to the divisome apparatus and regulating periplasmic muralytic activity during cell division. biorxiv.org

In Caulobacter crescentus, loss of FtsE leads to striking morphological defects, including chained cells with thin, tubular connections between cell bodies, indicating defects in inner membrane fusion and cell separation. biorxiv.orgplos.orgnih.gov This phenotype suggests a role for FtsEX in regulating the final stages of cell division, specifically constriction initiation and final cell separation. biorxiv.orgplos.orgnih.gov The thin connections observed in ΔftsE cells in C. crescentus share morphological and molecular features with stalks, suggesting unanticipated morphogenetic plasticity where a stalk-like program can take over at failed division sites. biorxiv.orgplos.orgnih.gov

FtsE's interaction with FtsZ, a key cytoskeletal protein in bacterial cell division, provides a potential mechanism for coupling amidase activity and PG hydrolysis with the contraction of the Z-ring during cell constriction. asm.orgpnas.org FtsE interacts with the core domain of FtsZ, suggesting a regulatory role during cell division. asm.org

FtsE in Specialized Bacterial Processes (e.g., sporulation in Bacillus subtilis)

Beyond binary fission, FtsEX is also involved in specialized bacterial processes, such as sporulation in Bacillus subtilis. biorxiv.orgnih.gov Sporulation is a differentiation process that culminates in the formation of dormant, stress-resistant spores. rodrigueslab.com A hallmark of sporulation is the formation of an asymmetrically positioned septum. nih.gov

In Bacillus subtilis, the FtsEX complex plays a role in the initiation of spore formation. nih.gov In the absence of FtsEX, entry into sporulation is delayed, and an atypical symmetric septum is formed instead of a polar one. nih.gov This phenotype can be suppressed by artificially activating Spo0A, the master regulator of sporulation, or the histidine kinases upstream of Spo0A. nih.gov These findings indicate that the FtsEX transporter is a key component in the hierarchy of factors required to initiate sporulation and is essential for establishing proper temporal activation of the process. nih.gov

While FtsEX is involved in cell division in many bacteria, it is noted that FtsEX is not involved in cell division in B. subtilis in the same way it is in Gram-negative bacteria like E. coli. biorxiv.org However, its role in the specialized process of sporulation highlights its diverse functions in bacterial physiology. nih.gov

Potential Role in Protein Translocation/Export (e.g., K+-pump proteins)

FtsE, as part of an ABC transporter homolog, has been proposed to have a potential role in protein translocation or export, although this function is not as well-established as its role in cell division. tcdb.orgnih.govasm.orgnih.gov ABC transporters are generally involved in moving substrates, ranging from small ions to macromolecules, across membranes, utilizing ATP hydrolysis for energy. ebi.ac.uk

An involvement of FtsE and FtsY working together as an ABC-type protein insertion system, specifically for inserting K+ pump proteins into the membrane of E. coli, has been proposed. tcdb.orgnih.govasm.orgnih.gov Studies using an E. coli ftsE temperature-sensitive mutant (ftsE(Ts)) showed defects in cell growth and division at the restrictive temperature. nih.govasm.orgnih.gov This mutation caused a defect in the translocation of K+-pump protein-alkaline phosphatase (PhoA) fusion proteins into the cytoplasmic membrane. nih.govasm.orgnih.gov These fusion proteins were synthesized but did not translocate into the membrane at the high temperature and degraded rapidly. nih.govasm.orgnih.gov The loss of these proteins from the membrane correlated with the cessation of cell growth, and the growth defect could be partially alleviated by adding a high concentration of K+ ions, although cell division was not restored. nih.govasm.orgnih.gov This suggests that a defect in the translocation of K+-pump proteins into the cytoplasmic membrane is one of the causes of growth cessation in the ftsE(Ts) mutants. nih.govasm.orgnih.gov

Genetic Analysis and Mutational Studies of Ftse

Essentiality of FtsE in Various Bacterial Species (e.g., E. coli, S. pneumoniae)

The essentiality of FtsE varies among different bacterial species. In Escherichia coli, FtsE is generally considered conditionally essential plos.orgnih.govasm.org. This means that while not strictly required for viability under all conditions, it becomes essential under specific environmental stresses. In contrast, FtsE, along with its partner FtsX and the peptidoglycan hydrolase PcsB, is essential for growth in Streptococcus pneumoniae biorxiv.orgpnas.orgbiorxiv.orgnih.govasm.org. The essentiality of pneumococcal FtsEX contrasts with the conditional essentiality observed in E. coli and the apparent nonessentiality in Bacillus subtilis pnas.org. Studies in Neisseria gonorrhoeae have indicated that ftsE and ftsX are not essential for viability in this organism oup.comnih.govoup.com.

A summary of FtsE essentiality in different species based on the provided sources is presented in the table below:

Bacterial SpeciesFtsE Essentiality StatusRelevant Sources
Escherichia coliConditionally Essential plos.orgnih.govasm.orgasm.orgnih.gov
Streptococcus pneumoniaeEssential biorxiv.orgpnas.orgbiorxiv.orgnih.govasm.org
Neisseria gonorrhoeaeNon-essential oup.comnih.govoup.com
Bacillus subtilisApparent Non-essential pnas.orgasm.orgasm.org
Caulobacter crescentusEssential (ΔftsE lethal) plos.org
Mycobacterium smegmatisConditionally Essential nih.gov
Flavobacterium johnsoniaeRequired for cell division psu.edu
Streptomyces coelicolorLikely Essential (ftsE mutant difficult to isolate) universiteitleiden.nlduq.edu

Conditional Essentiality (e.g., low osmolarity medium)

The conditional essentiality of FtsE in E. coli is particularly evident in media with low osmotic strength plos.orgnih.govasm.orgbiorxiv.orgasm.orgnih.gov. In high salt media, E. coli ΔftsEX cells exhibit a phenotype similar to cell wall hydrolysis mutants, suggesting a common genetic pathway plos.orgbiorxiv.org. However, in low osmolarity conditions, ftsE or ftsX null alleles lead to a septation block that is suppressed by increasing the osmolarity of the media nih.govsci-hub.se. Supplementation of low-salt media with various osmolytes, such as glucose, sucrose, glycerol, or NaCl, restores both cell shape and viability to ftsEX deletion mutants nih.gov. This suggests that FtsEX is absolutely required for cell division in conditions of low osmotic strength, potentially for the stability of the septal ring assembly nih.gov.

Phenotypic Characterization of ftsE Mutants

Mutations in ftsE lead to a range of morphological and cellular defects, primarily related to impaired cell division.

Filamentation and Cell Division Defects

A common phenotype observed in ftsE mutants across various species is filamentation, indicative of defects in cell division asm.orgasm.orgnih.govuniprot.orgnih.gov. In E. coli, ftsE null mutants exhibit a filamentous phenotype, especially in rich media or low osmolarity conditions asm.orguniversiteitleiden.nl. Overexpression of FtsE alone in E. coli can also cause dramatic filamentation plos.orgbiorxiv.org. In Flavobacterium johnsoniae, ftsX mutants (which are often studied alongside ftsE due to their complex formation) exhibit filamentous cell morphology and appear blocked at a late stage of cell division, producing cross walls but failing to separate psu.edu. In Caulobacter crescentus, ΔftsE cells display a striking division phenotype consisting of chained cells with skinny, extended connections between cell bodies, and cell bodies are heterogeneous in length, appearing elongated compared to wild-type plos.orgbiorxiv.org.

Bulging Morphology

Bulging is another characteristic morphological defect observed in ftsE mutants, particularly in E. coli nih.govuniprot.org. Overexpression of FtsE alone in E. coli can lead to a unique bulging morphology at both mid-cell and the poles, which is attributed to excess peptidoglycan synthesis asm.orgpnas.org. This bulging phenotype was observed even in ΔFtsX strains overexpressing FtsE, suggesting that FtsE alone can initiate bulging asm.orgpnas.org.

Chaining Phenotypes

Chaining, where daughter cells fail to separate after division, is frequently observed in ftsE mutants nih.govnih.govuniprot.org. In E. coli, strains lacking FtsEX fail to segregate daughter cells, giving rise to a chaining phenotype asm.org. This chaining is linked to FtsEX's role in activating periplasmic amidases asm.org. In Caulobacter crescentus, ΔftsE cells are chained, with skinny connections between cell bodies resulting from defects in inner membrane fusion and cell separation plos.orgbiorxiv.org. Streptococcus pneumoniae mutants with defects in FtsX (which interacts with FtsE) also present with reduced growth and chaining biorxiv.org.

Abnormal DNA Condensation

Analysis of ftsE mutants in Neisseria gonorrhoeae by transmission electron microscopy showed morphological abnormalities indicative of defective division sites and in some cases aberrant condensation of DNA oup.comnih.gov. Similarly, E. coli ftsE mutants exhibiting filamentation have been reported to show abnormal DNA condensation nih.gov.

PhenotypeDescriptionBacterial Species (Examples)Relevant Sources
FilamentationElongated cells due to failure in cell division.E. coli, F. johnsoniae, C. crescentus plos.orgasm.orgasm.orgnih.govpsu.eduuniversiteitleiden.nluniprot.orgnih.gov
Bulging MorphologyLocalized bulges in the cell envelope, often at division sites or poles.E. coli asm.orgnih.govuniprot.orgpnas.org
Chaining PhenotypesFailure of daughter cells to separate, forming chains.E. coli, C. crescentus, S. pneumoniae plos.orgasm.orgbiorxiv.orgnih.govnih.govbiorxiv.orguniprot.orgasm.org
Abnormal DNA CondensationDefects in the packaging or structure of the bacterial chromosome.N. gonorrhoeae, E. coli oup.comnih.govnih.gov

Mutagenesis of FtsE ATPase Motifs and Functional Consequences

FtsE contains conserved Walker A and Walker B motifs, characteristic of ATP-binding proteins and essential for ATP binding and hydrolysis researchgate.netbiorxiv.orgportlandpress.comebi.ac.uk. Site-directed mutagenesis of these motifs has been a primary approach to investigate the role of FtsE's ATPase activity nih.gov. For instance, mutations in the Walker A motif (e.g., K41Q in E. coli) and Walker B motif (e.g., D162A, E163A in E. coli; K43Q, D164A, E165A in S. pneumoniae) have been introduced to impair or abolish ATP binding and hydrolysis nih.govasm.org.

Studies in Escherichia coli have shown that mutations affecting ATP binding (like K41Q) or hydrolysis (like E163A) in FtsE impair cell division nih.gov. Similarly, in Streptococcus pneumoniae, amino acid changes in the conserved Walker motifs of FtsE are not tolerated, highlighting their critical role for FtsE function and cell viability asm.org. These mutations often result in characteristic cell division defects, such as the formation of elongated or filamentous cells nih.govasm.orgoup.com. Overexpression of ATPase-defective FtsE mutants can be toxic and lead to filamentation in wild-type cells nih.govpnas.org.

The functional consequences of these mutations extend beyond just ATP hydrolysis, impacting downstream events in the cell division process.

Impact on Divisome Assembly vs. Activity

Research indicates that the ATPase activity of FtsE is crucial for the activity of the divisome, particularly for cell constriction, rather than its initial assembly nih.govnih.govpnas.org. Mutant FtsE proteins with lesions in the ATP-binding site, when produced together with FtsX, can still support septal ring assembly nih.gov. Early division proteins like FtsZ, FtsA, and ZipA can localize to the septum even in the presence of ATPase-defective FtsEX variants nih.govresearchgate.net.

However, these rings constrict poorly nih.gov. Overexpression of ATPase mutants like FtsED162NX blocks cell constriction but not divisome assembly nih.govpnas.org. This suggests that while FtsEX is necessary for divisome assembly, the energy provided by FtsE's ATP hydrolysis is specifically required for the later stages involving constriction and activity nih.govnih.gov. FtsEX is proposed to act on FtsA to regulate both divisome assembly and activity, with ATPase mutants potentially blocking divisome activity by locking FtsA in an inactive form or preventing communication with other divisome proteins pnas.orgnih.gov.

Effects on Peptidoglycan Hydrolysis and Cell Separation

FtsEX plays a significant role in regulating the hydrolysis of septal peptidoglycan (PG), a crucial step for cell separation elifesciences.orgnih.govbiorxiv.orgbiorxiv.org. This regulation is mediated through the activation of periplasmic enzymes, such as amidases (e.g., AmiA, AmiB, AmiC in E. coli) and other PG hydrolases (e.g., PcsB in S. pneumoniae), often via periplasmic activators like EnvC or NlpD researchgate.netelifesciences.orgnih.govbiorxiv.orgbiorxiv.org.

ATP hydrolysis by FtsE is required for stimulating the activity of these PG hydrolases elifesciences.orgbiorxiv.org. ATPase-defective FtsEX variants can still recruit the activator EnvC to the septum but fail to promote cell separation researchgate.netbiorxiv.org. This indicates that the conformational changes driven by ATP hydrolysis in FtsE are essential for transducing a signal across the membrane via FtsX to activate the periplasmic hydrolases researchgate.netbiorxiv.org.

Mutations in FtsE that affect ATP hydrolysis lead to defects in cell separation, resulting in the formation of long chains of cells that are unable to divide properly elifesciences.orgasm.org. While FtsEX contributes to cell separation even in the absence of ATP hydrolysis, this activity is not sufficient for a wild-type phenotype, especially when partially redundant cell separation systems (like the NlpD-mediated system) are inactivated asm.org. The essential role of FtsE's ATPase activity appears to be primarily for cell constriction and coordinating cell wall synthesis and hydrolysis, rather than solely regulating amidase activity, although it is necessary for full amidase activation nih.govpnas.org.

Genetic Complementation Studies

Genetic complementation studies have been instrumental in confirming the function of the ftsE gene and the FtsEX complex in cell division. Introducing a functional copy of ftsE (or the ftsEX operon) into a mutant strain lacking functional FtsE can restore normal growth and cell division phenotypes oup.comnih.govnih.govasm.org.

For example, Aeromonas hydrophilaftsE and ftsX genes were shown to fully complement Escherichia coliftsE mutants, rescuing the filamentous phenotype and restoring normal growth oup.comnih.gov. Similarly, expressing a functional FLAG-tagged FtsE fusion protein from a plasmid was sufficient to complement an E. coli strain with a disrupted ftsE allele, allowing colony formation under conditions where the mutant alone could not grow asm.org. Full complementation, resulting in mostly normal cell division, was observed when both ftsE and ftsX were co-synthesized from the complementing plasmid, suggesting the importance of the FtsEX complex for proper function asm.org.

Complementation tests have also been used to analyze the impact of ftsE mutations on the localization of other proteins. For instance, plasmids encoding PhoA fusion proteins of potassium pumps failed to be detected in the membrane fraction of an E. coliftsE temperature-sensitive mutant at the restrictive temperature, and these defects could be complemented by a functional ftsE gene asm.org.

Genomic Organization of ftsE and Associated Genes (e.g., ftsYEX operon)

The ftsE gene is frequently found in close proximity to other cell division genes, particularly ftsX and ftsY, forming operons in many bacterial species ebi.ac.ukresearchgate.netnih.govnih.govfrontiersin.orgoup.com. In Escherichia coli, ftsE and ftsX are the second and third genes, respectively, in the ftsYEX operon ebi.ac.uknih.govfrontiersin.org. This operon organization suggests coordinated expression of these genes. ftsY encodes the signal recognition particle receptor, which is involved in protein targeting to the membrane ebi.ac.ukoup.comuniprot.org. While ftsY is involved in protein transport, there is no direct evidence linking E. coli FtsE and FtsX to this specific process oup.com.

The ftsYEX operon structure is conserved in various bacteria, including Aeromonas hydrophila, where the genes are neighbors to rpoH oup.comnih.gov. In A. hydrophila, ftsY, ftsE, and ftsX are co-transcribed as a single mRNA frontiersin.org. However, the genomic organization can vary. In Neisseria gonorrhoeae, ftsE and ftsX are clustered, but this organization is different from E. coli as they are not clustered with ftsY in the same way oup.com. Despite these variations, the close association of ftsE and ftsX is common and reflects their function as a complex ebi.ac.ukoup.com.

Transcriptional analysis in N. gonorrhoeae has shown that ftsE and ftsX are co-transcribed, with two promoter regions identified upstream of ftsE oup.com. In A. pleuropneumoniae, the ftsYEX operon contains two promoter regions, one upstream of ftsY and another upstream of ftsE, and the expression of the ftsEX operon is directly and positively regulated by the CpxAR two-component system frontiersin.org.

The genomic context of ftsE often places it within or near other genes involved in cell division or cell envelope biogenesis, underscoring its integral role in these processes.

Evolutionary and Comparative Genomic Insights into Ftse

Phylogenetics of FtsE Homologs

FtsE proteins show high sequence identity among homologs from different bacterial species, particularly within their nucleotide-binding domains. nih.govbiorxiv.org This suggests a conserved core function related to ATP binding and hydrolysis. In contrast, the sequence conservation among FtsX proteins from different bacterial species is considerably lower. nih.govbiorxiv.org This divergence in FtsX is likely linked to its interaction with diverse PG hydrolases, which vary across bacterial species. nih.govbiorxiv.org Phylogenetic analyses of cell division proteins, including FtsZ, have revealed evolutionary patterns that often align with bacterial characteristics such as Gram staining. researchgate.net While FtsZ is present in the last common ancestor of Bacteria and Archaea and is typically associated with the bacterial division gene cluster, the phylogenetic history of FtsE specifically within the broader context of bacterial evolution provides insights into its functional diversification. frontiersin.org For instance, bioinformatic analyses place FtsX from Streptococcus pneumoniae (an ovococcus) and Escherichia coli (an enteric bacterium) into distinct phylogenetic groups, correlating with their different interacting partners (PcsB and EnvC, respectively). pnas.org

Presence and Absence of ftsE Across Bacterial Phyla

The ftsE gene, along with ftsX, is widely conserved across diverse bacterial genera. nih.govasm.orgbiorxiv.org However, there are notable exceptions to its presence. For example, bacteria belonging to the PVC superphylum (Planctomycetes-Verrucomicrobia-Chlamydiae) are exceptional in their cell division mechanisms, and Planctomycetota largely lack genes encoding canonical cell division proteins like FtsZ and FtsE. nih.govnih.gov The absence of ftsZ is also observed in a limited number of other bacteria, often associated with extreme genome reduction in pathogenic or symbiotic lifestyles. nih.govresearchgate.net While the absence of ftsE is less frequently highlighted than that of ftsZ, its co-occurrence with ftsX as a functional complex suggests that their presence or absence across phyla is often linked. The distribution of ftsEX systems reflects the diversity of bacterial cell division strategies and cell wall maintenance mechanisms. nih.gov

Functional Divergence of FtsEX Systems in Different Organisms

Despite the conserved core function of FtsEX in regulating PG hydrolysis, its specific role and the identity of its downstream targets vary significantly across bacterial species. nih.govpnas.orgsci-hub.seresearchgate.netharvard.edu This functional divergence allows FtsEX to participate in different cellular processes beyond just septal PG hydrolysis during typical binary fission.

In the Gram-positive bacterium Bacillus subtilis, the FtsEX complex plays a role in cellular differentiation, specifically in the initiation of sporulation. nih.govuniprot.org Unlike its role in cell division in many other bacteria, B. subtilis FtsEX is required for cell wall elongation and regulates the PG hydrolase CwlO, which acts along the lateral cell wall. researchgate.netharvard.edunih.gov The absence of FtsEX in B. subtilis delays entry into sporulation and leads to the formation of atypical symmetric septa instead of polar ones. nih.gov FtsEX activity in B. subtilis is upstream of the histidine kinases KinA, KinB, and KinC, the RapA phosphatase, and the Spo0A sporulation protein, indicating its position high in the regulatory hierarchy for sporulation initiation. nih.govuniprot.org

A key difference in the functional organization of the FtsEX system lies between Gram-negative and Gram-positive bacteria. In Gram-negative bacteria like Escherichia coli, FtsEX regulates periplasmic amidases (such as AmiA and AmiB) indirectly through a periplasmic intermediary protein, EnvC. pnas.orgpnas.orgresearchgate.netelifesciences.orgplos.org EnvC acts as a murein hydrolase activator, stimulating PG hydrolysis. pnas.orgresearchgate.net The interaction between FtsX and EnvC is crucial for this activation. pnas.orgresearchgate.netelifesciences.org

In contrast, in Gram-positive bacteria such as Streptococcus pneumoniae, FtsEX interacts directly with PG hydrolases like PcsB. pnas.orgpnas.orgpnas.orgresearchgate.netasm.org In these organisms, the PG hydrolase itself often contains a coiled-coil domain that interacts with FtsX. pnas.orgpnas.orgsci-hub.seasm.org This direct interaction allows FtsEX to regulate the activity of the hydrolase without the need for an intermediary activator like EnvC. pnas.orgpnas.org This difference in architecture reflects the distinct cell envelope structures of Gram-negative and Gram-positive bacteria.

Here is a table summarizing the functional divergence in Gram-negative and Gram-positive bacteria:

FeatureGram-Negative Bacteria (e.g., E. coli)Gram-Positive Bacteria (e.g., S. pneumoniae)
FtsEX Interaction PartnerPeriplasmic activator (EnvC)Peptidoglycan hydrolase (PcsB, CwlO)
Regulation MechanismIndirect, via activatorDirect interaction with hydrolase
Role of Activator/HydrolaseActivator (EnvC) stimulates amidasesHydrolase (PcsB, CwlO) is directly regulated

Bacillus subtilis (sporulation regulation)

Co-evolution of FtsE with Interacting Partners (e.g., FtsX, EnvC, PcsB)

The FtsEX complex functions through intricate interactions between FtsE, FtsX, and their periplasmic partners. Co-evolutionary analyses have been used to identify putative contact sites between these proteins. pnas.org For instance, co-evolution analysis supports the proposed interactions between FtsE, FtsX, and EnvC in Gram-negative bacteria. pnas.org The essential interaction between FtsE and FtsX primarily occurs through a coupling helix, a conserved feature in ABC transporters that links the nucleotide-binding domain (FtsE) to the transmembrane domain (FtsX) to facilitate conformational changes upon ATP hydrolysis. plos.org

The co-evolution of FtsX with its periplasmic partners, such as EnvC in E. coli and PcsB in S. pneumoniae, is evident in the distinct phylogenetic clustering of FtsX homologs based on their interacting partners. pnas.org The coiled-coil domains present in EnvC, PcsB, and other FtsX-interacting proteins (like CwlO and RipC) are essential for their interaction with the large periplasmic loop of FtsX and their localization to the division site. pnas.orgpnas.orgsci-hub.se The structural similarities in the modular domain structures of EnvC, PcsB, CwlO, and RipC, despite regulating different enzymatic activities, suggest a conserved mode of interaction with the cognate FtsEX complex, highlighting co-evolutionary pressures to maintain this regulatory partnership. pnas.org The ATPase activity of FtsE is crucial for the activation mechanism, driving conformational changes that regulate the activity of the periplasmic partner. pnas.orgasm.orgpnas.orgnih.govpnas.orgharvard.eduresearchgate.netelifesciences.orgplos.org This coordinated function underscores the strong co-evolutionary relationship within the FtsEX regulatory system and its diverse effectors.

Advanced Research Methodologies for Ftse Protein Studies

In Vitro Reconstitution of FtsEX Complexes

In vitro reconstitution techniques are vital for studying the FtsEX complex in a controlled environment, allowing for biochemical and structural analyses. Successful reconstitution of the full-length FtsEX complex from various organisms has been achieved using detergents or peptidiscs. nih.govnih.gov Peptidiscs are a novel technology that helps stabilize membrane proteins in a detergent-free environment. nih.govpnas.org

For instance, the Escherichia coli FtsEX (EcoFtsEX) complex has been reconstituted into peptidiscs using an "on-beads" method. elifesciences.orgcsic.esbiorxiv.org This involves substituting the detergent with a peptide during the purification process. elifesciences.orgcsic.esbiorxiv.org The reconstituted complex is then washed and eluted using buffers containing imidazole (B134444) and further purified by gel filtration chromatography. elifesciences.orgcsic.esbiorxiv.org ATP binding has been found to be a universal stabilizing factor for the FtsEX complex during purification and reconstitution. elifesciences.orgcsic.esbiorxiv.org

Reconstitution of the FtsEX-EnvC complex, and even the AmiB-EnvC-FtsEX supercomplex, has also been successfully performed in vitro. nih.govelifesciences.orgcsic.esbiorxiv.org This typically involves adding an excess of the interacting protein (like EnvC or AmiB) to the resin-bound FtsEX-peptidiscs and allowing for incubation before further purification steps like gel filtration. nih.govelifesciences.orgcsic.esbiorxiv.org These reconstituted complexes are then used for functional assays, such as ATP hydrolysis assays, and structural studies like cryo-electron microscopy (cryo-EM). nih.govelifesciences.orgcsic.esbiorxiv.org

Fluorescence Microscopy and Localization Studies (e.g., GFP-FtsE fusions)

Fluorescence microscopy, particularly utilizing Green Fluorescent Protein (GFP) fusions, is a widely used technique to visualize the localization of FtsE within live bacterial cells. nih.govresearchgate.netnih.govoup.com This method provides insights into the spatial dynamics of FtsE during the cell cycle and its recruitment to the division site.

GFP-FtsE fusion proteins have been constructed and visualized in various bacterial strains. nih.govresearchgate.netasm.org In E. coli, GFP-FtsE has been shown to localize to the mid-cell, where the Z-ring forms, indicating its presence at the division site. nih.govnih.govasm.org Studies have shown that the localization of GFP-FtsE to potential division sites requires the presence of FtsZ, the bacterial tubulin homolog that forms the Z-ring. nih.govpsu.edu This suggests a dependency on the Z-ring for FtsE recruitment. Conversely, in Bacillus subtilis, FtsE-GFP has been observed to localize to the cell membrane, following the pattern of FtsX, and this localization was found to be independent of FtsZ. researchgate.net

Fluorescence microscopy with GFP fusions allows for monitoring protein localization in live cells, overcoming limitations of traditional immunofluorescence microscopy which often requires fixed cells and can be complicated by high background fluorescence. nih.govoup.com This technique has been instrumental in showing that FtsE localizes to the mid-cell even in the absence of FtsX, and that FtsE alone might be sufficient to initiate septal peptidoglycan synthesis. nih.gov

Co-immunoprecipitation and Protein Interaction Assays

Co-immunoprecipitation (Co-IP) is a powerful technique used to identify protein-protein interactions by using an antibody specific to a target protein (in this case, FtsE) to pull down the target along with any interacting partners from cell extracts. researchgate.netthermofisher.com This allows for the identification of proteins that form complexes with FtsE in vivo.

Studies utilizing Co-IP have revealed key interaction partners of FtsE. In E. coli, Co-immunoprecipitation experiments with FLAG-tagged FtsE have shown that FtsE interacts with FtsZ, the essential protein for Z-ring assembly. nih.govpsu.eduresearchgate.net This interaction was found to be independent of FtsX, FtsA, or ZipA, other proteins involved in cell division and Z-ring interactions. nih.govpsu.eduresearchgate.net FtsZ has also been shown to co-purify with FLAG-FtsE. psu.eduresearchgate.net

Co-IP assays are typically performed on solubilized cell protein extracts using antibodies against tagged versions of FtsE (e.g., FLAG-FtsE). nih.govresearchgate.net The immunoprecipitated complexes are then analyzed by techniques such as SDS-PAGE and Western blotting, probed with antibodies against potential interaction partners. nih.govresearchgate.net These assays have been crucial in establishing the direct interaction between FtsE and FtsZ and understanding the network of protein interactions within the divisome. nih.govpsu.eduresearchgate.net

Site-Directed Mutagenesis for Functional Dissection

Site-directed mutagenesis is a fundamental technique used to introduce specific changes (substitutions, insertions, or deletions) in the DNA sequence encoding FtsE. lifesct.comidtdna.com This results in altered amino acid residues in the FtsE protein, allowing researchers to investigate the functional importance of specific residues or domains.

This technique has been widely applied to study the function of FtsE, particularly its ATPase activity and interaction with other proteins. For example, mutations in the ATP-binding site of FtsE, such as FtsE(E163Q) or FtsE(D162A), have been created to study the role of ATP binding and hydrolysis in FtsE function and cell division. nih.govelifesciences.orgbiorxiv.orgasm.org These studies have shown that while ATP binding to FtsE is important for the stability of the FtsEX complex, the ATPase activity is crucial for the activation of downstream effectors like peptidoglycan hydrolases. nih.govbiorxiv.orgnih.govelifesciences.orgbiorxiv.org

Mutagenesis studies have also been used to identify residues in FtsE involved in its interaction with FtsX and other divisome proteins. nih.govbiorxiv.orgnih.govbiorxiv.orgresearchgate.net By altering specific residues and observing the effect on protein interaction or cellular function, researchers can pinpoint critical contact points and functional motifs. nih.govbiorxiv.orgnih.govbiorxiv.orgresearchgate.net In vivo mutagenesis studies have validated the importance of specific residues in the FtsX coupling helix for interaction with FtsE, demonstrating that this interaction is essential for cell growth and proper morphology. nih.govbiorxiv.orgnih.govbiorxiv.orgresearchgate.net

Proteome-Wide Analyses for FtsE Interaction Networks

Proteome-wide analyses, often involving techniques like affinity purification coupled with mass spectrometry (AP-MS) or proximity-labeling mass spectrometry (e.g., APEX-MS), are employed to identify the global network of proteins that interact with FtsE within the cell. ucsf.edu These approaches provide a broader view beyond targeted Co-IP experiments.

While the provided search results specifically highlight Co-IP for identifying FtsE interactions nih.govpsu.eduresearchgate.net, proteome-wide approaches can offer a more comprehensive understanding of the FtsE interactome. Techniques like AP-MS involve purifying a tagged version of FtsE and then identifying all associated proteins using mass spectrometry. Proximity-labeling methods, such as fusing FtsE to an enzyme like APEX peroxidase, allow for the biotinylation of proteins in close proximity to FtsE in living cells, which can then be isolated and identified by mass spectrometry. ucsf.edu

These methods can reveal both stable and transient interactions, providing a more complete picture of how FtsE is integrated into the complex network of proteins involved in cell division and other cellular processes. ucsf.edu Although detailed proteome-wide interaction data specifically for FtsE was not extensively detailed in the provided snippets, the principle of using such methods to understand protein interaction networks is well-established and applicable to FtsE studies.

Future Directions and Unresolved Questions in Ftse Research

Elucidating the Precise Conformational Coupling Mechanism between FtsE and FtsX

The FtsEX complex functions as a signal transducer, coupling ATP hydrolysis by FtsE in the cytoplasm to conformational changes in the transmembrane domains (TMDs) and extracellular domains (ECDs) of FtsX. This mechano-transmission is essential for activating periplasmic PG hydrolases or their activators. nih.gov Despite recent structural studies providing insights into the interfaces between FtsE, FtsX, and their binding partners, the precise mechanism by which conformational changes are transmitted across the membrane remains unclear. nih.govelifesciences.org

Structures of FtsEX in different nucleotide states (ATP-bound and ATP-free) have revealed conformational changes in FtsE upon ATP binding, including a shift that brings the two FtsE molecules closer. nih.govnih.gov This shift is thought to initiate conformational changes in FtsX, particularly at the hinge region connecting transmembrane helices to the ECD. nih.gov However, a complete structural picture of the FtsEX complex with its full complement of associated factors throughout the entire cycle of ATP binding, hydrolysis, and product release is still needed to fully elucidate the transmission mechanism. pnas.org Future research should focus on obtaining high-resolution structures of FtsEX in various functional states and in complex with its diverse interaction partners across different bacterial species. elifesciences.orgpnas.org Techniques like cryo-electron microscopy (cryo-EM) are proving valuable in this area. elifesciences.orgpnas.org

The interaction between FtsE and FtsX is known to be essential for FtsEX function, primarily occurring through a coupling helix that links the nucleotide-binding domain (NBD) of FtsE to the TMD of FtsX. nih.gov Studies identifying specific amino acid residues in FtsX that are important for interacting with FtsE highlight the complex interaction surface between the two proteins and provide valuable targets for future biochemical studies. asm.org

Detailed Mechanism of FtsE-Mediated Septal Peptidoglycan Synthesis Activation

While the role of the FtsEX complex in regulating septal PG hydrolysis is well-established, emerging evidence suggests that FtsE may also play a role in coordinating septal PG synthesis, independent of FtsX and its ATPase activity. asm.org Overexpression of FtsE in E. coli has been shown to lead to increased septal PG synthesis. asm.org

The detailed mechanism by which FtsE influences PG synthesis remains an open question. It is hypothesized that FtsE's interaction with the C-terminal core domain of FtsZ, the key component of the Z-ring, might be crucial for this role. asm.org This interaction could potentially link FtsE to the PG synthesis machinery localized at the divisome. Future research needs to explore the molecular players and pathways involved in FtsE-mediated PG synthesis regulation. Identifying direct or indirect interactions between FtsE and PG synthases or other proteins involved in septal PG synthesis is essential. asm.org Understanding how FtsE balances its roles in both PG hydrolysis and synthesis is critical for a complete picture of its function in cell division.

Understanding the Signal Transduction Pathways Regulated by FtsE ATP Hydrolysis

FtsE's ATPase activity is central to the function of the FtsEX complex, providing the energy for conformational changes that regulate periplasmic events. nih.gov While it is clear that ATP binding and hydrolysis drive the activation and subsequent deactivation of PG hydrolases or their activators, the complete signal transduction pathways regulated by FtsE ATP hydrolysis are not fully understood. nih.govbiorxiv.org

It is known that ATP binding likely activates the FtsEX-EnvC complex (in Gram-negative bacteria) and promotes its association with amidases. pnas.org ATP hydrolysis is thought to reset the system, leading to the release and deactivation of the amidase. biorxiv.org However, what specifically triggers ATP hydrolysis by FtsE in the context of the divisome and how this activity is precisely coordinated with the cell cycle remains unclear. pnas.orgbiorxiv.org The molecular nature of the interactions that recruit the FtsEX-EnvC complex to the Z-ring and how these interactions might influence FtsE ATPase activity also require further investigation. biorxiv.orgbiorxiv.org Future studies should aim to identify the upstream signals or events that modulate FtsE ATPase activity and map the complete cascade of molecular interactions and conformational changes that constitute the signal transduction pathway. biorxiv.org

Identification of Novel FtsE Interactors and Their Physiological Roles

FtsE is known to interact with FtsX and, in some species, with FtsZ. asm.orgnih.gov However, given its crucial role in coordinating cell division and potentially other cellular processes, it is likely that FtsE interacts with additional proteins. Identifying novel FtsE interactors is essential for a comprehensive understanding of its physiological roles beyond the well-established regulation of septal PG hydrolysis.

Proteomic studies and other protein-protein interaction screening methods could help uncover new binding partners of FtsE. asm.org Once identified, the physiological significance of these interactions needs to be investigated. For example, FtsEX has been implicated in processes beyond cell division, such as biofilm formation and sporulation in certain bacterial species. nih.gov Identifying FtsE interactors specific to these processes could shed light on the molecular mechanisms underlying these diverse functions. Comparative studies of FtsE interactomes in different bacterial species and under various environmental conditions could also reveal species-specific or condition-dependent roles of FtsE.

Comparative Studies of FtsE Function in Diverse Bacterial Pathogens and Environmental Species

The FtsEX complex is widely conserved across diverse bacterial genera, but its specific interaction partners and precise roles can vary. asm.orgrcsb.orgbiorxiv.org While much of the research has focused on model organisms like E. coli and S. pneumoniae, comparative studies in a wider range of bacterial pathogens and environmental species are crucial to understand the full spectrum of FtsE function and its adaptation to different bacterial lifestyles and cell envelope structures.

For instance, in Gram-positive bacteria like S. pneumoniae and Mycobacterium tuberculosis, FtsX interacts directly with PG hydrolases such as PcsB or RipA, unlike the indirect interaction via EnvC in Gram-negative E. coli. pnas.orgasm.orgpnas.orgresearchgate.net Comparative structural and biochemical studies of FtsEX complexes from diverse species will help delineate conserved mechanisms from species-specific adaptations. asm.org Furthermore, investigating FtsE function in bacteria with unusual cell wall structures, such as mycobacteria, can provide unique insights into PG remodeling regulation. nih.gov Understanding the diversity of FtsE function across different bacteria can also inform the development of targeted antimicrobial strategies. rothamsted.ac.uk

Q & A

What experimental approaches are used to validate FtsE’s role in protein translocation across bacterial membranes?

Level: Advanced
Methodological Answer:
To study FtsE-dependent protein translocation, researchers employ pulse-chase assays combined with membrane fractionation. For example, in E. coli mutants, pulse-labeling with radioactive amino acids followed by immunoprecipitation of fusion proteins (e.g., KdpA-PhoA) allows tracking of membrane integration efficiency. Suppressor analysis using multicopy plasmids (e.g., ftsE+ overexpression) can rescue translocation defects, confirming FtsE’s necessity . Quantitative Western blotting of membrane fractions at permissive vs. restrictive temperatures (e.g., 41°C) reveals growth-dependent dilution of preformed proteins, distinguishing synthesis defects from translocation failures .

How can contradictory data on FtsE’s ATPase activity be reconciled in vitro versus in vivo studies?

Level: Advanced
Methodological Answer:
Discrepancies often arise due to differences in experimental conditions. In vitro ATPase assays using purified FtsE may lack cofactors (e.g., FtsX) or membrane mimetics necessary for activation. Researchers should replicate in vivo conditions by incorporating liposomes or detergent-solubilized membranes during assays . Parallel mutagenesis studies (e.g., ATP-binding site mutations) and complementation tests in ftsE(Ts) mutants can clarify whether ATP hydrolysis is essential for translocation or cell division . Statistical validation (e.g., triplicate assays with error margins <10%) and cross-referencing with structural data (e.g., cryo-EM of FtsE-X complexes) resolve mechanistic ambiguities .

What are the critical controls for ensuring reproducibility in FtsE knockout studies?

Level: Basic
Methodological Answer:
Key controls include:

  • Genetic controls: Use isogenic wild-type and complemented strains to isolate FtsE-specific effects.
  • Growth condition standardization: Maintain consistent temperature, osmolarity (e.g., K+ supplementation to 50 mM), and aeration to avoid confounding stress responses .
  • Phenotypic validation: Monitor cell elongation (via microscopy) and membrane integrity (via LIVE/DEAD staining) to distinguish division defects from general growth arrest .
  • Data normalization: Express protein abundance relative to a constitutive marker (e.g., RNA polymerase β-subunit) to account for loading variability .

How can researchers address conflicting hypotheses about FtsE’s dual role in cell division and ion homeostasis?

Level: Advanced
Methodological Answer:
Contradictions arise when phenotypic analyses conflate primary and secondary effects. To disentangle these roles:

Conditional mutants: Use temperature-sensitive ftsE(Ts) strains to temporally separate division defects (immediate septum inhibition) from ion homeostasis collapse (delayed K+ pump loss) .

Suppressor screens: Isolate suppressors that rescue division but not ion transport (or vice versa) to identify pathway-specific interactors.

Metabolic profiling: Measure intracellular K+ levels (via flame photometry) and ATP/ADP ratios (via luciferase assays) under varying osmotic conditions .

Hypothesis-driven revisions: If initial data partially support a model (e.g., FtsE acts indirectly via ATP provision), redesign experiments to test orthogonal predictions, such as ATPase-dead mutants’ ability to support division .

What statistical frameworks are appropriate for analyzing FtsE mutant growth curves?

Level: Advanced
Methodological Answer:
Growth data should be analyzed using:

  • Non-linear regression models (e.g., Gompertz equations) to quantify lag phases and maximal growth rates.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare mutant vs. wild-type under stress (e.g., low K+).
  • Power analysis to determine sample size (n ≥ 3 biological replicates) required to detect 15-fold changes in membrane protein abundance, as observed in ftsE(Ts) mutants .
  • Survival analysis for time-to-lysis endpoints, accounting for censored data (e.g., unlysed cells at experiment termination) .

How does FtsE’s ATP-binding domain structure inform mutagenesis strategies?

Level: Advanced
Methodological Answer:
Sequence alignment with homologous ATPases (e.g., ABC transporters) identifies conserved motifs (Walker A/B, signature sequences). Site-directed mutagenesis targeting these regions (e.g., K42A in Walker A) disrupts ATP binding/hydrolysis. Structural validation via homology modeling (using tools like SWISS-MODEL) and functional assays (e.g., ATPase activity loss in K42A mutants) confirm mechanistic roles . Suppressor mutations (e.g., second-site revertants) map intra- or inter-domain interactions critical for FtsE-X complex stability .

What are the limitations of using PhoA fusion assays to study FtsE-dependent translocation?

Level: Advanced
Methodological Answer:
PhoA fusion systems may:

  • Overreport cytosolic retention: PhoA’s alkaline phosphatase activity requires correct folding in the periplasm; misfolding in the cytoplasm due to translocation failure can yield false negatives .
  • Miss transient interactions: Pulse-chase intervals >5 minutes may fail to capture rapid degradation of non-translocated proteins (e.g., KdpA-PhoA in ftsE(Ts) mutants) .
  • Context dependence: Fusion orientation (N- vs. C-terminal) affects translocation efficiency. Validate with orthogonal methods (e.g., protease accessibility assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.